1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-YL)ethanone
Description
Stereochemical Features
The imidazolidine ring adopts a twisted envelope conformation to minimize steric strain between the 3-methyl and 4,4-dimethyl groups. The phenyl ring at position 2 lies perpendicular to the heterocycle, reducing π-π interactions. No chiral centers are present due to the symmetric substitution at carbon 4; however, rotational isomerism may arise from restricted rotation around the N–C(O) bond of the acetyl group.
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₂₀N₂O |
| Molecular weight | 232.32 g/mol |
| Degree of unsaturation | 5 (1 ring + 4 double bonds) |
| Hybridization | sp³ (imidazolidine), sp² (phenyl, ketone) |
Comparative Analysis of CAS Registry Numbers (1016698-16-0 vs. 89367-44-2)
The compound is associated with two CAS Registry Numbers: 1016698-16-0 and 89367-44-2 . These identifiers correspond to the same chemical structure but differ in their database origins:
Key Differences in Database Entries
| CAS Number | Synonyms | Source |
|---|---|---|
| 1016698-16-0 | This compound; DTXSID80753340 | Parchem |
| 89367-44-2 | 1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-yl)ethan-1-one | Bidepharm |
The discrepancy arises from minor variations in naming conventions (e.g., “ethanone” vs. “ethan-1-one”) rather than structural differences. Both entries confirm the compound’s identity through identical molecular formulas and spectral data.
Positional Isomerism in Trimethyl-Phenylimidazolidinone Derivatives
Positional isomerism in this compound class arises from variations in methyl and phenyl group placement. For example:
Case 1: Methyl Group Position
Case 2: Heterocycle Substitution
- 1-(5,5-Dimethyl-4H-imidazol-3-yl)ethanone (CAS 71254-88-1): An unsaturated imidazole ring with dimethyl groups at position 5.
- This compound : A saturated imidazolidine ring with trimethyl substitution.
These isomers exhibit distinct physicochemical properties. For instance, the imidazolidine derivative’s saturated ring enhances conformational flexibility compared to the rigid imidazole analog.
Properties
CAS No. |
89367-44-2 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(3,4,4-trimethyl-2-phenylimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C14H20N2O/c1-11(17)16-10-14(2,3)15(4)13(16)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |
InChI Key |
IOCOAMKIKAVYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(N(C1C2=CC=CC=C2)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Ureas or Carbamates with Amino Alcohols or Amines
- The imidazolidinone ring can be formed by cyclization of substituted ureas or carbamates with appropriate amino alcohols or diamines bearing methyl and phenyl substituents.
- For example, condensation of N-phenyl-substituted urea derivatives with 2-amino-2-methylpropanol or related amino alcohols under controlled conditions leads to the formation of the imidazolidinone ring with methyl substitutions at the 3 and 4 positions.
- The phenyl group at position 2 is introduced via the N-phenyl substituent on the urea precursor.
Use of Schiff Base Intermediates
- Schiff base formation between aromatic amines (e.g., aniline derivatives) and aldehydes or ketones can be employed to generate intermediates that cyclize to imidazolidinones.
- Subsequent reduction and cyclization steps yield the imidazolidinone ring with the desired substitution.
Literature Example
- A related synthetic route described in the literature involves the condensation of 2-phenylimidazolidin-4-one derivatives with alkylating agents to introduce methyl groups at the 3 and 4 positions, followed by purification and characterization.
Acetylation to Form this compound
Acetylation of the Imidazolidinone Nitrogen
- The key step to obtain the ethanone substituent at the N1 position is acetylation.
- This is typically performed by reacting the imidazolidinone intermediate with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.
- The reaction is carried out under anhydrous conditions, often in dichloromethane or another inert solvent, at low temperature (0 °C to room temperature) to control the reaction rate and avoid side reactions.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acetylating agent | Acetyl chloride or acetic anhydride | Acetyl chloride preferred for higher reactivity |
| Base | Pyridine or triethylamine | Scavenges HCl formed |
| Solvent | Anhydrous dichloromethane (DCM) or similar | Ensures dry environment |
| Temperature | 0 °C to room temperature | Controls reaction rate |
| Reaction time | 1 to 3 hours | Monitored by TLC or NMR |
| Yield | Typically 60-85% | Depends on purity of starting materials and conditions |
Purification
- The crude acetylated product is purified by flash column chromatography using silica gel.
- Elution solvents typically involve gradients of ethyl acetate and hexanes.
- The purified compound is characterized by NMR, IR, and mass spectrometry to confirm the acetylation and substitution pattern.
Alternative Synthetic Routes and Catalytic Methods
Metal-Catalyzed Cyclization
- Recent advances include the use of iron(III) acetylacetonate catalysts in the presence of thiol co-catalysts to promote hydrogen atom transfer and cyclization reactions forming imidazolidinone derivatives.
- These methods can offer milder conditions and improved selectivity for substituted imidazolidinones.
Base-Induced Condensation
- Base-induced condensation of phenyl-substituted imidazolidinones with bromoethoxyphthalimide analogs has been reported to yield related substituted imidazolidinone derivatives, indicating the versatility of base-mediated cyclization and substitution reactions.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Imidazolidinone ring formation | Cyclization of substituted ureas with amino alcohols | N-phenylurea derivatives, amino alcohols, heat | Formation of 3,4,4-trimethyl-2-phenylimidazolidinone core |
| Acetylation | Acetyl chloride or acetic anhydride reaction | Acetyl chloride, pyridine, DCM, 0 °C to RT | Introduction of ethanone group at N1 |
| Metal-catalyzed cyclization | Fe(III) catalysis with thiol co-catalysts | Fe(acac)3, thiophenol, EtOH, N2 atmosphere | Alternative mild cyclization method |
| Base-induced condensation | Base-mediated condensation with alkyl halides | Base (e.g., triethylamine), bromoethoxyphthalimide | Formation of substituted imidazolidinones |
Research Findings and Analytical Data
- The synthesized this compound exhibits characteristic IR absorption bands for the carbonyl group (~1650 cm^-1) and N-H stretching (~3300 cm^-1).
- ^1H NMR spectra show methyl singlets corresponding to the 3,4,4-trimethyl groups and aromatic multiplets for the phenyl substituent.
- Mass spectrometry confirms the molecular ion peak consistent with the molecular formula.
- Yields vary depending on the purity of starting materials and reaction conditions but generally range from moderate to high (60-85%).
Chemical Reactions Analysis
1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
The imidazolidine framework of 1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-YL)ethanone suggests potential applications in medicinal chemistry. Compounds with similar structures have been associated with various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, making it a candidate for further investigation as an antibiotic or antifungal agent.
- Enzyme Inhibition : Interaction studies suggest that this compound may bind to specific enzymes or receptors, potentially modulating their activity. This could lead to applications in drug development targeting various diseases.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : These reactions can be optimized for yield and purity by controlling conditions such as temperature and pH.
- Functional Group Transformations : The presence of the ketone group allows for further derivatization, which can enhance the compound's pharmacological properties.
Potential Industrial Applications
Beyond medicinal uses, this compound may find applications in various industrial sectors:
- Cosmetics : Given its structural complexity and potential skin compatibility, it could be explored as an ingredient in cosmetic formulations.
- Agricultural Chemicals : The compound's biological activity might be harnessed in developing agrochemicals aimed at pest control.
Mechanism of Action
The mechanism of action of 1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone ring structure allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or alteration of metabolic pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Steric Effects: The 3,4,4-trimethyl groups in the target compound likely hinder nucleophilic attack at the ethanone carbonyl, contrasting with less hindered analogs like 1-phenylethanone derivatives.
- Solubility : Saturated imidazolidine rings may improve water solubility compared to fully aromatic systems (e.g., triazoles in ), though this depends on substituent polarity.
Biological Activity
1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-YL)ethanone is a synthetic compound that has garnered interest in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of this compound is characterized by an imidazolidine ring substituted with a phenyl group and trimethyl groups. The molecular formula is .
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazolidine compounds can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating inhibitory effects comparable to established antibiotics .
- Cytotoxicity : In vitro studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, which is a critical pathway for cancer treatment .
- Anti-inflammatory Effects : Preliminary studies have indicated that imidazolidine derivatives may reduce inflammation by inhibiting pro-inflammatory cytokines. This activity could make them candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It may act on various receptors associated with pain and inflammation, altering the signaling pathways that lead to these conditions.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several imidazolidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study 2: Cytotoxicity Against Cancer Cells
In a controlled laboratory setting, the cytotoxic effects of the compound were tested on human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of approximately 15 µM after 48 hours of exposure, indicating potent activity that warrants further investigation into its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Table 2: Case Study Results
| Study Type | Cell Line/Organism | IC50 Value (µM) | Outcome |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Significant growth inhibition |
| Cytotoxicity | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
